

Application Notes and Protocols for Functional Analysis of FGF basic (93-110)

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Compound of Interest

Compound Name: *FGF basic (93-110) (human, bovine)*

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Introduction

Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a pleiotropic growth factor with critical roles in cell proliferation, differentiation, and survival. The peptide fragment FGF basic (93-110), also identified as FK18, has emerged as a bioactive peptide with significant neuroprotective properties. This document provides detailed application notes and experimental protocols for the functional analysis of FGF basic (93-110), focusing on its neuroprotective effects in in vitro models. The provided methodologies are intended to guide researchers in assessing the peptide's efficacy and mechanism of action.

Mechanism of Action

FGF basic (93-110) exerts its biological effects by modulating intracellular signaling pathways critical for cell survival and apoptosis. A key mechanism is the activation of the PI3K/Akt signaling pathway, a central regulator of cell survival.^[1] Concurrently, it has been shown to influence the MAPK/Erk signaling pathway.^[1] By promoting pro-survival signals and inhibiting pro-apoptotic cascades, FGF basic (93-110) can protect neuronal cells from excitotoxic injury.

Data Presentation: Neuroprotective Effects of FGF basic (93-110)

The following tables summarize the quantitative data on the neuroprotective effects of FGF basic (93-110) on SH-SY5Y human neuroblastoma cells subjected to glutamate-induced excitotoxicity.[1]

Table 1: Effect of FGF basic (93-110) Pre-treatment on Cell Viability of Glutamate-Injured SH-SY5Y Cells[1]

Treatment Group	Cell Viability (%)
Control	100
Glutamate (8 mM)	58.50 ± 3.22
FGF basic (93-110) + Glutamate	71.78 ± 1.87

Data represents mean ± standard deviation. Cell viability was assessed using the MTS assay.

Table 2: Effect of FGF basic (93-110) on Apoptosis-Related Protein Expression in Glutamate-Injured SH-SY5Y Cells[1]

Treatment Group	Bcl-2/Bax Ratio (Fold Change)	Cleaved Caspase-3 (Fold Change)
Control	1.0	1.0
Glutamate (8 mM)	Decreased	Increased
FGF basic (93-110) + Glutamate	Increased vs. Glutamate	Decreased vs. Glutamate

Qualitative changes are noted as the precise fold changes were not explicitly stated in the source.

Table 3: Modulation of Akt and Erk Phosphorylation by FGF basic (93-110) in Glutamate-Injured SH-SY5Y Cells[1]

Treatment Group	p-Akt/Total Akt Ratio (Fold Change)	p-Erk/Total Erk Ratio (Fold Change)
Control	1.0	1.0
Glutamate (8 mM)	Decreased	Increased
FGF basic (93-110) + Glutamate	Significantly Increased vs. Glutamate	Significantly Suppressed vs. Glutamate

Qualitative changes are noted as the precise fold changes were not explicitly stated in the source.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

The human neuroblastoma cell line SH-SY5Y is a suitable model for these studies.

- Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Peptide Preparation: Dissolve lyophilized FGF basic (93-110) in sterile phosphate-buffered saline (PBS) to create a stock solution. Further dilutions should be made in serum-free medium immediately before use.
- Treatment Protocol:
 - Seed SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
 - Allow cells to adhere and reach approximately 80% confluency.
 - For neuroprotection assays, pre-treat cells with FGF basic (93-110) at the desired concentration for a specified time (e.g., 2 hours) before inducing injury.^[1]

- Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 8 mM.[\[1\]](#)
- Incubate for the desired duration (e.g., 24 hours) before proceeding with functional analysis.

Cell Viability Assay (MTS Assay)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

- Materials:
 - 96-well cell culture plates
 - MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
 - Phenazine ethosulfate (PES) solution
 - Microplate reader
- Protocol:[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Following the treatment period, add 20 μ L of MTS/PES solution to each well of the 96-well plate.
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer
- Protocol:[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Harvest cells by trypsinization and collect the culture supernatant to include any detached apoptotic cells.
 - Wash the cells twice with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and Erk.

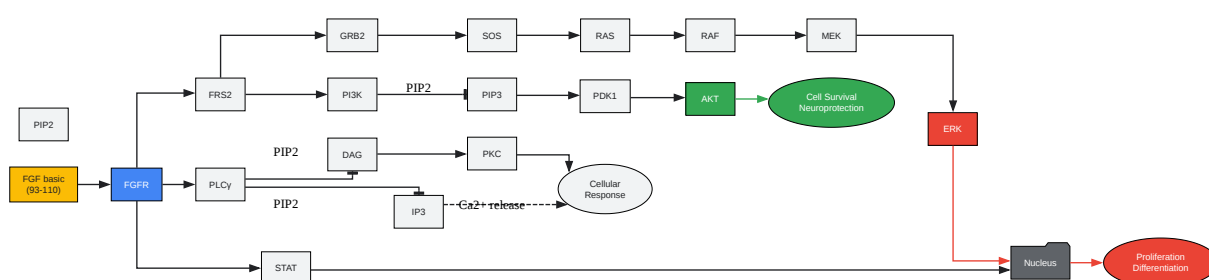
- Materials:
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels
 - PVDF membrane

- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system
- Protocol:[\[8\]](#)[\[9\]](#)
 - After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
 - Quantify band intensities using densitometry software and normalize phosphorylated protein levels to the total protein levels.

Visualizations

FGF Signaling Pathway

The following diagram illustrates the major signaling cascades activated by FGF binding to its receptor (FGFR).

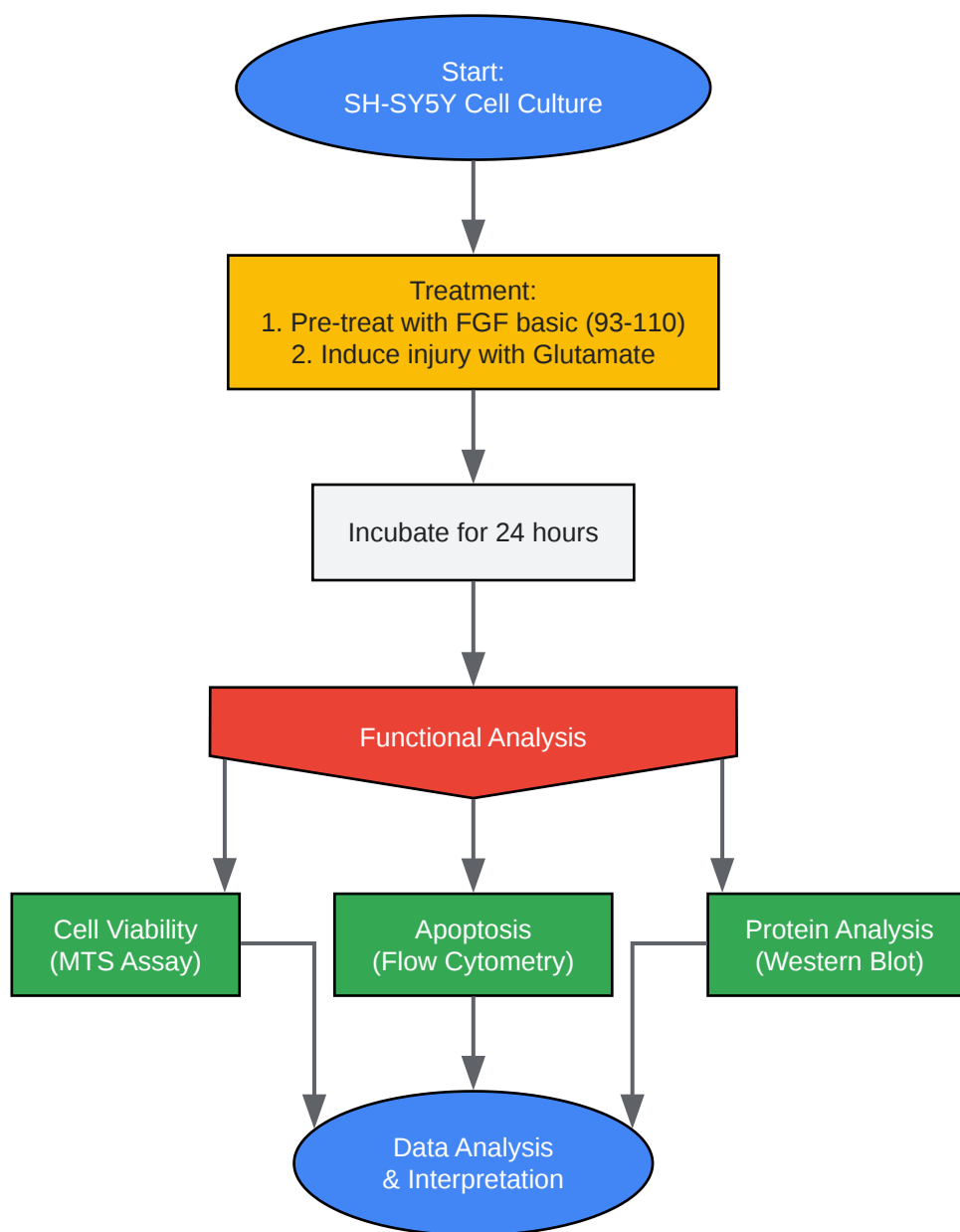


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Caption: FGF basic (93-110) signaling pathways.

Experimental Workflow for Neuroprotection Assay

The following diagram outlines the general workflow for assessing the neuroprotective effects of FGF basic (93-110).



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Caption: Neuroprotection assay workflow.

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